

Commercial availability of protected sphingosine precursors

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N-Boc-1-pivaloyl-D-erythro-sphingosine*

Cat. No.: B15548757

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability of Protected Sphingosine Precursors

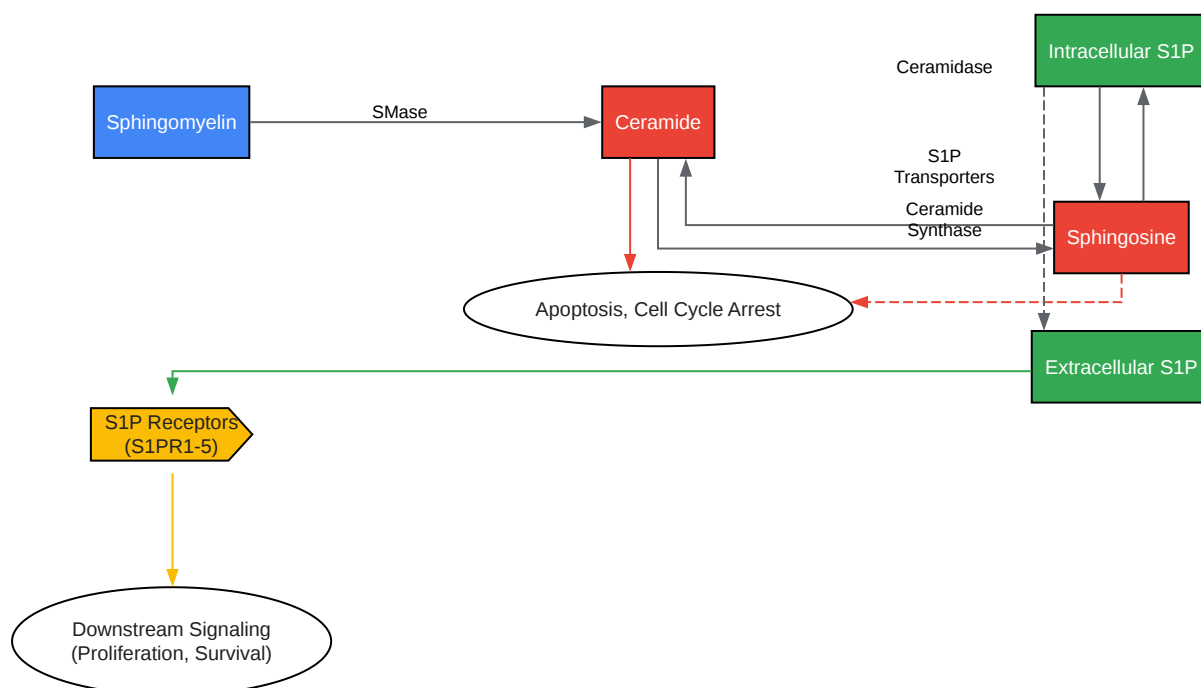
For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine is an 18-carbon amino alcohol that forms the backbone of sphingolipids, a critical class of lipids in eukaryotic cell membranes.[1][2] Beyond their structural role, sphingosine and its metabolites, particularly ceramide and sphingosine-1-phosphate (S1P), are potent signaling molecules.[1] They form a dynamic equilibrium, often termed the "sphingolipid rheostat," that regulates diverse cellular processes including proliferation, apoptosis, inflammation, and cell migration.[3][4] The synthesis of complex sphingolipids and their analogues for research and therapeutic development necessitates precise chemical control. This is achieved through the use of protected sphingosine precursors, where reactive functional groups (amino and hydroxyl groups) are temporarily masked to ensure site-specific modifications. This guide provides a comprehensive overview of the commercially available protected sphingosine precursors, their chemical properties, and protocols for their use.

The Sphingolipid Signaling Pathway

The central pathway involves the enzymatic conversion of ceramide to sphingosine, which is then phosphorylated to S1P. Ceramide is generated through the hydrolysis of sphingomyelin by sphingomyelinase (SMase) or via de novo synthesis.[5][6] Ceramidase then hydrolyzes ceramide to produce sphingosine.[5] Subsequently, two isoforms of sphingosine kinase, SphK1 and SphK2, phosphorylate sphingosine to generate S1P.[5][7] While ceramide and sphingosine are often associated with pro-apoptotic and anti-proliferative signals, S1P is a potent pro-survival and pro-proliferative mediator.[4][7] S1P can act intracellularly or be exported to signal in a paracrine or autocrine fashion by binding to a family of five G protein-coupled receptors (S1PR1-5).[7][8]



[Click to download full resolution via product page](#)

Caption: The Sphingolipid Rheostat Signaling Pathway.

Commercial Availability of Protected Sphingosine Precursors

The synthesis of sphingolipid analogs often requires the use of precursors where the C2 amino group or the C1/C3 hydroxyl groups are protected. This allows for selective modification of the unprotected sites. Several chemical suppliers specialize in providing high-purity lipids for research, including protected sphingosine derivatives.

Table 1: Key Commercial Suppliers of Sphingolipids and Derivatives

| Supplier | Website | Specialization |
|------------------------|--|--|
| Avanti Polar Lipids | avantilipids.com | High-purity phospholipids, sphingolipids, and sterols.[9] |
| Cayman Chemical | caymanchem.com | Biochemicals, assay kits, antibodies, and lipids for research.[10][11] |
| StressMarq Biosciences | stressmarq.com | Reagents for stress and cell signaling, including inhibitors and lipids.[12] |
| Matreya LLC | matreya.com | High-purity sphingolipids, glycolipids, and fatty acids.[4] |

A survey of commercially available precursors reveals a focus on protecting the reactive amine group, as it is often a key site for acylation to form ceramides or other modifications. The most common protecting groups are tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc).

Table 2: Commercially Available Protected Sphingosine Precursors (Representative Examples)

| Product Name | Protecting Group(s) | Supplier | Catalog No. | Molecular Formula | Purity |
|------------------------------------|---------------------|-----------------------|-------------|---|--------|
| N-Boc-D-erythro-Sphingosine | N-Boc | Avanti Polar Lipids | 860473 | C ₂₃ H ₄₅ NO ₄ | >99% |
| N-Fmoc-D-erythro-Sphingosine | N-Fmoc | Avanti Polar Lipids | 860510 | C ₃₃ H ₄₇ NO ₄ | >99% |
| N-Cbz-D-erythro-Sphingosine | N-Cbz | Custom Synthesis | - | C ₂₆ H ₄₃ NO ₄ | Varies |
| N-Tetrachlorophthaloyl-Sphingosine | N-TCPA | Research Intermediate | - | C ₂₆ H ₃₇ Cl ₄ NO ₄ | Varies |

Note: Availability and catalog numbers are subject to change. Custom synthesis is often an option for specific protection schemes.

Common Protecting Groups in Sphingosine Synthesis

The choice of protecting group is critical and depends on the desired final product and the reaction conditions for subsequent steps. The stability of the protecting group must be orthogonal to the planned reactions.

Table 3: Common Protecting Groups for Sphingosine Functional Groups

| Functional Group | Protecting Group | Abbreviation | Common Protection Reagents | Common Deprotection Conditions |
|---------------------------|--------------------------|--------------|--|---|
| Amine (-NH ₂) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc) ₂ O | Trifluoroacetic acid (TFA) or HCl in dioxane.[13] |
| Amine (-NH ₂) | Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine in DMF |
| Amine (-NH ₂) | Benzyl-oxy carbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | H ₂ , Pd/C (Hydrogenolysis) |
| Amine (-NH ₂) | Trifluoroacetamide | TFA | Trifluoroacetic anhydride (TFAA) | Mild base (e.g., K ₂ CO ₃ in MeOH) [14] |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| 1,3-Diol | Acetonide | - | 2,2-Dimethoxypropane, CSA | Mild acid (e.g., aq. AcOH) |

Experimental Protocols & Workflows

The following sections provide generalized protocols for the protection and deprotection of sphingosine, which are fundamental steps in the synthesis of sphingolipid derivatives.

Protocol 1: N-Boc Protection of D-erythro-Sphingosine

This protocol describes the protection of the C2 amino group of sphingosine using a Boc group. This is a common first step to allow for selective modification of the hydroxyl groups.

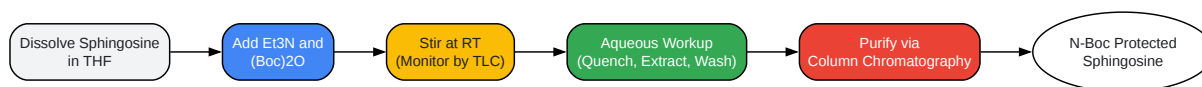
Materials:

- D-erythro-Sphingosine

- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (Et₃N) or similar base
- Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
- Saturated aq. NaHCO₃
- Brine
- Anhydrous Na₂SO₄ or MgSO₄
- Silica gel for column chromatography

Methodology:

- Dissolve D-erythro-sphingosine in the chosen solvent (e.g., THF).
- Add triethylamine (approx. 1.5 equivalents) to the solution.
- Add di-tert-butyl dicarbonate (approx. 1.2 equivalents) portion-wise while stirring at room temperature.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adding water.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield N-Boc-D-erythro-sphingosine.



[Click to download full resolution via product page](#)

Caption: Workflow for the N-Boc protection of sphingosine.

Protocol 2: Deprotection of N-Boc-Sphingosine

This protocol outlines the removal of the Boc protecting group using acidic conditions, which is a standard procedure in peptide and lipid synthesis.^[13]

Materials:

- N-Boc-D-erythro-Sphingosine
- 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) (if using TFA)
- Saturated aq. NaHCO₃ or other base for neutralization
- Diethyl ether for precipitation (optional)

Methodology:

- Dissolve the N-Boc protected sphingosine in a minimal amount of DCM (if using TFA) or use the HCl/dioxane solution directly.
- Add the acidic solution (TFA or 4M HCl in dioxane) and stir at room temperature.
- Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
- Remove the solvent and excess acid under reduced pressure.
- The product can be precipitated as a hydrochloride salt by adding diethyl ether.

- Alternatively, the residue can be dissolved in an appropriate solvent and neutralized carefully with a base (e.g., saturated aq. NaHCO₃) followed by extraction to yield the free amine.
- The final product is the deprotected sphingosine (or its salt).

Application: Glycosylation Using a Protected Sphingosine Acceptor

A primary application of protected sphingosine is in the synthesis of glycosphingolipids. By protecting the amine and one hydroxyl group, the remaining hydroxyl can act as a nucleophilic acceptor in a glycosylation reaction. For example, a precursor with a protected C2-amine and C3-hydroxyl group allows for selective glycosylation at the C1 primary alcohol.

A study by Di Benedetto et al. describes the use of N-tetrachlorophthaloyl (TCPA) protected sphingosine as an efficient acceptor in glycosylation.^{[14][15][16]} In their work, the unprotected 1-OH and 3-OH acceptor was regioselectively glycosylated at the primary C1 position.^{[15][16]} This highlights the utility of having a suite of protected precursors to direct synthesis towards the desired regioisomer.

Caption: Logical workflow for glycosphingolipid synthesis.

Conclusion

Protected sphingosine precursors are indispensable tools for the chemical biology and medicinal chemistry communities. Their commercial availability from specialized suppliers provides researchers with high-quality starting materials for the synthesis of complex sphingolipids, metabolic probes, and potential therapeutic agents targeting the sphingolipid signaling pathway. A thorough understanding of protecting group chemistry, coupled with access to these key precursors, is essential for advancing research in this critical area of cell biology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Sphingosine - Wikipedia \[en.wikipedia.org\]](#)
- [2. What is Sphingosine? - Lipidomics|Creative Proteomics \[lipidomics.creative-proteomics.com\]](#)
- [3. journals.biologists.com \[journals.biologists.com\]](#)
- [4. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols \(GlycoPODv2\) - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [5. cusabio.com \[cusabio.com\]](#)
- [6. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page \[themedicalbiochemistrypage.org\]](#)
- [7. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Sphingosine 1-phosphate signalling - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. biophysics.org \[biophysics.org\]](#)
- [10. caymanchem.com \[caymanchem.com\]](#)
- [11. caymanchem.com \[caymanchem.com\]](#)
- [12. Sphingosine | CAS 123-78-4 | Protein Kinase C inhibitor | StressMarq Biosciences Inc. \[stressmarq.com\]](#)
- [13. pubs.acs.org \[pubs.acs.org\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. pubs.acs.org \[pubs.acs.org\]](#)
- [16. Protected sphingosine from phytosphingosine as an efficient acceptor in glycosylation reaction - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Commercial availability of protected sphingosine precursors]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15548757/docs#commercial-availability-of-protected-sphingosine-precursors\]](https://www.benchchem.com/product/b15548757/docs#commercial-availability-of-protected-sphingosine-precursors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)